molecular formula C12H9N5O2S B4516998 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4516998
M. Wt: 287.30 g/mol
InChI Key: BVXYCVIUUYYBLP-UHFFFAOYSA-N
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Description

2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features both a phthalazinone and a thiadiazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as a precursor for other industrial chemicals.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve studying its interactions with biological targets such as proteins or DNA .

Safety and Hazards

This involves studying the compound’s toxicity, potential for causing irritation or sensitization, and any precautions that should be taken when handling it .

Future Directions

This could involve suggestions for further studies that could be conducted to learn more about the compound, such as studying its potential uses or investigating its mechanism of action in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the phthalazinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the thiadiazole ring: This often involves the reaction of thiosemicarbazide with a suitable carbonyl compound.

    Coupling of the two moieties: The final step would involve coupling the phthalazinone and thiadiazole rings through an acetamide linkage, possibly using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions might target the carbonyl group in the phthalazinone moiety.

    Substitution: Various substitution reactions could occur, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Known for their anti-inflammatory and anti-cancer properties.

    Thiadiazole derivatives: Often studied for their antimicrobial and antifungal activities.

Uniqueness

The combination of phthalazinone and thiadiazole moieties in a single molecule could confer unique biological activities, making it a compound of interest for further research.

Properties

IUPAC Name

2-(1-oxophthalazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S/c18-10(15-12-16-13-7-20-12)6-17-11(19)9-4-2-1-3-8(9)5-14-17/h1-5,7H,6H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXYCVIUUYYBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
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2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
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2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
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2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
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2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

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